2-Amino-3,5-dichlorobenzaldehyde
Overview
Description
2-Amino-3,5-dichlorobenzaldehyde, also known as 3,5-Dichloro-2-formylaminobenzene, is a chemical compound used in various applications . It has a molecular weight of 190.03 and a melting point of 123-124 degrees Celsius . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,5-dichlorobenzaldehyde is represented by the InChI code1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
. This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-Amino-3,5-dichlorobenzaldehyde has a molecular weight of 190.03 g/mol . It is a powder at room temperature . The compound has a melting point of 123-124 degrees Celsius .Scientific Research Applications
Synthesis of β-Aryl-β-amino Acid Enantiomers
2-Amino-3,5-dichlorobenzaldehyde: is utilized as a starting reagent in the synthesis of β-aryl-β-amino acid enantiomers . These enantiomers are valuable in the production of pharmaceuticals and agrochemicals due to their optical activity, which can lead to different biological activities.
Preparation of Dichlorophenylpyruvic Acid
This compound serves as a precursor in the synthesis of dichlorophenylpyruvic acid . This particular acid is an important intermediate in the synthesis of various herbicides and pharmaceuticals.
Safety and Hazards
2-Amino-3,5-dichlorobenzaldehyde is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that similar compounds, such as functionalized amino dihydropyrimidines, exhibit antibacterial activity via the inhibition of dihydrofolate reductase , an underexploited antibacterial target.
Mode of Action
If we consider the similar compounds, they inhibit the function of dihydrofolate reductase, an enzyme involved in the tetrahydrofolate synthesis pathway . This inhibition disrupts the synthesis of essential nucleotides required for DNA replication, thereby exerting an antibacterial effect .
Biochemical Pathways
This pathway is crucial for the synthesis of nucleotides required for DNA replication .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might disrupt dna replication in bacteria, leading to their death .
properties
IUPAC Name |
2-amino-3,5-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKYWVLPLTYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635086 | |
Record name | 2-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dichlorobenzaldehyde | |
CAS RN |
53874-72-9 | |
Record name | 2-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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